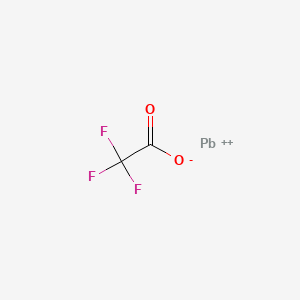

lead(2+);2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2F3O2Pb+ |

|---|---|

Molecular Weight |

320 g/mol |

IUPAC Name |

lead(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Pb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |

InChI Key |

IAMZINLUBLVRRJ-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Pb+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lead(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lead(II) trifluoroacetate, a compound of interest in various research and development applications. Due to its unique properties, it serves as a valuable precursor and catalyst in organic and materials synthesis. This document outlines detailed methodologies for its preparation and a thorough analysis of its physicochemical properties.

Synthesis of Lead(II) Trifluoroacetate

The synthesis of lead(II) trifluoroacetate can be achieved through the reaction of a suitable lead(II) precursor with trifluoroacetic acid. The most common and effective methods involve the use of lead(II) oxide or lead(II) carbonate. These reactions are acid-base neutralizations that yield the desired salt and a benign byproduct (water or carbon dioxide and water).

Synthesis from Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide (PbO) with trifluoroacetic acid (CF₃COOH). The reaction proceeds as a straightforward neutralization.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend lead(II) oxide (1.0 eq.) in a suitable solvent such as water or a mixture of water and a co-solvent like ethanol.

-

Acid Addition: Slowly add a stoichiometric amount (2.0 eq.) of trifluoroacetic acid to the suspension with vigorous stirring. The addition should be done portion-wise to control the exothermic nature of the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours (e.g., 4-6 hours) to ensure complete reaction. Gentle heating (e.g., 40-50 °C) can be applied to expedite the dissolution of the lead(II) oxide.

-

Work-up and Purification: After the reaction is complete, the resulting solution is filtered to remove any unreacted starting material. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude lead(II) trifluoroacetate. The product can be further purified by recrystallization from a suitable solvent system, such as water-ethanol.

-

Drying: The purified crystals are collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent and water.

Synthesis from Lead(II) Carbonate

An alternative and often preferred method utilizes lead(II) carbonate (PbCO₃) as the starting material. This reaction is accompanied by the effervescence of carbon dioxide gas.

Experimental Protocol:

-

Reaction Setup: In a fume hood, add lead(II) carbonate (1.0 eq.) to a reaction vessel.

-

Acid Addition: Slowly and carefully add trifluoroacetic acid (2.0 eq.) to the lead(II) carbonate. The acid should be added in small portions to control the rate of carbon dioxide evolution and prevent excessive frothing.

-

Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring until the cessation of gas evolution, indicating the completion of the reaction.

-

Work-up and Purification: The resulting solution is filtered to remove any insoluble impurities. The filtrate is then concentrated under reduced pressure to obtain the solid product. Recrystallization from an appropriate solvent can be performed for further purification.

-

Drying: The purified product is dried under vacuum.

Synthesis Workflow Diagram:

An In-depth Technical Guide to the Physicochemical Properties of Lead(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) trifluoroacetate, with the chemical formula Pb(CF₃COO)₂, is a fluorinated organometallic compound that has garnered interest in various fields of chemical synthesis and materials science. Its unique properties, imparted by the presence of the trifluoroacetate group, distinguish it from other lead(II) salts. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of lead(II) trifluoroacetate, with a focus on aspects relevant to researchers and professionals in drug development.

Physicochemical Properties

Lead(II) trifluoroacetate is typically available as a white to pale cream crystalline solid, often in its hemihydrate form (Pb(CF₃COO)₂·0.5H₂O). A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Lead(II) Trifluoroacetate Hemihydrate

| Property | Value | References |

| Molecular Formula | C₄F₆O₄Pb | [1](2) |

| Molecular Weight | 433.23 g/mol (anhydrous) | [3](--INVALID-LINK--) |

| Melting Point | 147-153 °C | [4](5--INVALID-LINK-- |

| Appearance | White to pale cream crystalline solid/powder | [1](2) |

| Solubility | Soluble in water, trifluoroacetic acid, tetrahydrofuran, and acetone. | [4](6--INVALID-LINK-- |

| Specific Gravity | 2.83 | [7](8) |

Experimental Protocols

Synthesis of Lead(II) Trifluoroacetate

Protocol 1: From Lead(II) Oxide

-

Reaction Setup: In a well-ventilated fume hood, suspend lead(II) oxide (PbO) in a suitable solvent such as water or an inert organic solvent.

-

Acid Addition: Slowly add a stoichiometric amount of trifluoroacetic acid (CF₃COOH) to the suspension with constant stirring. The reaction is expected to be exothermic.

-

Reaction Completion: Continue stirring until the lead(II) oxide has completely reacted, which may be indicated by a change in color or the dissolution of the solid. Gentle heating may be applied to facilitate the reaction.

-

Isolation: The resulting solution of lead(II) trifluoroacetate can be concentrated under reduced pressure to induce crystallization.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as water or a mixture of organic solvents, to obtain the purified lead(II) trifluoroacetate.

Protocol 2: From Lead(II) Carbonate

-

Reaction Setup: In a fume hood, add lead(II) carbonate (PbCO₃) portion-wise to a solution of trifluoroacetic acid in water.

-

Gas Evolution: The reaction will produce carbon dioxide gas, leading to effervescence. The addition of lead(II) carbonate should be slow to control the rate of gas evolution.

-

Reaction Completion: Continue adding lead(II) carbonate until the effervescence ceases, indicating the complete neutralization of the acid.

-

Isolation and Purification: Follow the same isolation and purification steps as described in Protocol 1.

The following diagram illustrates the general workflow for the synthesis of lead(II) trifluoroacetate.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Lead(II) trifluoroacetate hemihydrate, Thermo Scientific Chemicals 10 g | Contact Us [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. Inorganic And Organic Lead Compounds - Inorganic and Organic Lead Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LEAD TRIFLUOROACETATE | 4146-73-0 [amp.chemicalbook.com]

- 9. Organic lead salts | Fisher Scientific [fishersci.com]

Solubility of Lead(II) Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) trifluoroacetate in various organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized, particularly in organic synthesis and drug development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

Lead(II) trifluoroacetate, with the chemical formula Pb(CF₃COO)₂, is a white to pale cream crystalline solid. Its utility in various chemical transformations, including as a catalyst and in the pyrolytic deposition of fluoride glass, necessitates a thorough understanding of its solubility characteristics in different solvent systems. The trifluoroacetate anion imparts unique properties to the salt, influencing its solubility in both aqueous and organic media. This guide aims to provide a centralized resource on this topic, combining quantitative data with practical experimental methodologies.

Solubility Data

The solubility of lead(II) trifluoroacetate varies significantly across different organic solvents, a reflection of the interplay between the solute's properties and the solvent's polarity, proticity, and coordinating ability. While comprehensive quantitative data across a wide array of organic solvents is not extensively published, the available information has been compiled below.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Notes |

| Water | H₂O | 625 | Not Specified | Soluble. |

| Methanol | CH₃OH | 60 | Not Specified | Soluble. |

| Ethanol | C₂H₅OH | 33 | Not Specified | Soluble. |

| Acetone | C₃H₆O | Soluble | Not Specified | Qualitative data; quantitative value not reported. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified | Qualitative data; quantitative value not reported. |

| Toluene | C₇H₈ | Soluble | Not Specified | Qualitative data; quantitative value not reported. |

| Trifluoroacetic Acid | CF₃COOH | Soluble | Not Specified | Qualitative data; quantitative value not reported. |

Note: The term "Soluble" indicates that the source material reported solubility without providing a quantitative value.

Experimental Protocols for Solubility Determination

For solvents where quantitative solubility data is unavailable, or for validation of existing data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of metal salts in organic solvents.

Gravimetric Method

This is a fundamental and widely used method for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath (e.g., shaker incubator or magnetic stirrer with a hot plate)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, or glass funnel with filter paper)

-

Oven

-

Lead(II) trifluoroacetate

-

Solvent of interest

Procedure:

-

Equilibration: Add an excess amount of lead(II) trifluoroacetate to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath is crucial.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn supernatant through a pre-weighed, fine-pore filter to remove any suspended microcrystals.

-

Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood, followed by drying the residue in an oven at a temperature below the decomposition point of lead(II) trifluoroacetate until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried residue and the volume of the aliquot taken.

UV-Vis Spectrophotometric Method

This method is suitable if lead(II) trifluoroacetate or a derivative exhibits a characteristic absorbance in the UV-Vis spectrum. A calibration curve is required.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Lead(II) trifluoroacetate

-

Solvent of interest

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of lead(II) trifluoroacetate in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Preparation: Prepare a saturated solution of lead(II) trifluoroacetate in the solvent as described in the gravimetric method (steps 1 and 2).

-

Dilution: After filtration, accurately dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical column appropriate for the compound and solvent

-

Volumetric flasks and pipettes

-

Lead(II) trifluoroacetate

-

Solvent of interest and mobile phase components

Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying lead(II) trifluoroacetate from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector settings.

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution and accurately dilute a known volume to fall within the concentration range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to lead(II) trifluoroacetate.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualized Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of lead(II) trifluoroacetate in an organic solvent.

Caption: Experimental workflow for determining the solubility of lead(II) trifluoroacetate.

An In-depth Technical Guide to the Molecular Structure and Bonding of Lead(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) trifluoroacetate, an organometallic compound of significant interest in synthetic chemistry and materials science, presents a fascinating case study in the coordination chemistry of heavy main-group elements. This technical guide provides a comprehensive analysis of the molecular structure and bonding of lead(II) trifluoroacetate, drawing upon spectroscopic data, crystallographic studies of related lead(II) carboxylate complexes, and theoretical principles. While a definitive single-crystal X-ray structure of pure lead(II) trifluoroacetate is not publicly available, this document synthesizes the existing body of knowledge to present a robust, inferred model of its structural and electronic properties. Particular attention is given to the influence of the stereochemically active 6s² lone pair of electrons on the coordination geometry of the lead(II) ion and the versatile coordination modes of the trifluoroacetate ligand.

Introduction

Lead(II) compounds exhibit diverse coordination geometries, largely dictated by the presence and stereochemical activity of the 6s² lone pair of electrons. This can result in either hemidirected structures, where ligands are arranged on one side of the lead ion leaving a void for the lone pair, or holodirected structures with a more symmetrical ligand distribution. The nature of the coordinating ligand plays a crucial role in determining which geometry is adopted.

The trifluoroacetate (TFA) anion, CF₃COO⁻, is a versatile ligand due to the electron-withdrawing nature of the trifluoromethyl group, which influences the electronic properties and coordination behavior of the carboxylate group. This guide explores the interplay of these factors in defining the molecular structure and bonding of lead(II) trifluoroacetate.

Inferred Molecular Structure and Bonding

In the absence of a definitive crystal structure for pure lead(II) trifluoroacetate, its structural characteristics are inferred from studies on analogous lead(II) carboxylates and complexes containing the lead(II)-trifluoroacetate moiety.

The lead(II) ion in carboxylate complexes typically exhibits coordination numbers ranging from 4 to 10.[1] In the solid state, lead(II) carboxylates often form polymeric structures.[2][3] It is highly probable that lead(II) trifluoroacetate adopts a polymeric structure where the trifluoroacetate ligands bridge adjacent lead(II) centers.

The bonding between the lead(II) ion and the trifluoroacetate ligands is primarily ionic, with a significant covalent contribution. The trifluoroacetate ligand can coordinate to the lead(II) ion in several modes, including monodentate, bidentate chelating, and bridging fashions.[3][4]

Coordination Geometry of the Lead(II) Ion

The coordination geometry around the lead(II) ion in lead(II) trifluoroacetate is likely to be influenced by its 6s² lone pair. Depending on the packing forces and the coordination environment, the structure could be either hemidirected or holodirected.[5][6][7] In many lead(II) carboxylates, a hemidirected geometry is observed, leading to a distorted coordination sphere.[2][8][9]

A plausible coordination environment for the lead(II) ion in a polymeric lead(II) trifluoroacetate structure is depicted in the following diagram.

Caption: Inferred coordination environment of the Pb(II) ion.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the structural features of lead(II) carboxylates.

Infrared (IR) Spectroscopy

The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are diagnostic of its coordination mode. The separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into the nature of the metal-carboxylate interaction. For lead(II) trifluoroacetate complexes, strong absorptions corresponding to the C-F and C=O vibrations are expected.[10]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Asymmetric COO⁻ stretch (νₐₛ) | 1620 - 1660 | [10] |

| Symmetric COO⁻ stretch (νₛ) | ~1400 | [10] |

| C-F stretches | 1100 - 1300 | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²⁰⁷Pb NMR spectroscopy is a powerful tool for probing the local environment of the lead nucleus. The chemical shift anisotropy is sensitive to the coordination geometry, with distinct ranges for hemidirected and holodirected structures.[2][11] ¹³C NMR spectroscopy can provide information on the trifluoroacetate ligand, with the chemical shift of the carboxylate carbon being indicative of its coordination to the lead ion.

| Nucleus | Spectroscopic Parameter | Expected Value/Range | Significance | Reference |

| ²⁰⁷Pb | Isotropic Chemical Shift (δiso) | Highly variable, depends on coordination | Distinguishes between different coordination environments | [11] |

| ²⁰⁷Pb | Span (Ω) | Large for hemidirected geometries | Reflects the asymmetry of the electronic environment | [2] |

| ¹³C | Carboxylate Carbon (δ) | ~160-165 ppm | Shifted upon coordination to lead | [10] |

| ¹³C | Trifluoromethyl Carbon (δ) | ~115-120 ppm (quartet due to ¹⁹F coupling) | Characteristic of the CF₃ group | [10] |

Experimental Protocols

While a specific protocol for the synthesis and characterization of pure, crystalline lead(II) trifluoroacetate is not detailed in the reviewed literature, a general methodology can be outlined based on the synthesis of other lead(II) carboxylates.

Synthesis of Lead(II) Trifluoroacetate

A common method for the synthesis of lead(II) carboxylates involves the reaction of a lead(II) salt, such as lead(II) acetate or lead(II) nitrate, with the corresponding carboxylic acid.

Caption: Generalized workflow for the synthesis of lead(II) trifluoroacetate.

Characterization Methods

The characterization of the synthesized lead(II) trifluoroacetate would involve standard analytical techniques:

-

Elemental Analysis: To confirm the elemental composition (C, H, N, F, Pb).

-

Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the trifluoroacetate ligand and confirm its coordination to the lead ion.

-

NMR Spectroscopy (¹³C, ¹⁹F, ²⁰⁷Pb): To probe the molecular structure and coordination environment in solution and the solid state.

-

Powder X-ray Diffraction (PXRD): To assess the crystallinity and phase purity of the bulk sample.

-

Single-Crystal X-ray Diffraction: The definitive method for determining the molecular and crystal structure, should suitable crystals be obtained.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of lead(II) trifluoroacetate based on the available scientific literature. Although a definitive crystal structure remains to be determined, a strong inferential case can be made for a polymeric structure featuring bridging trifluoroacetate ligands and a lead(II) ion in a hemidirected coordination environment due to its stereochemically active 6s² lone pair. The provided spectroscopic data and proposed experimental protocols offer a solid foundation for researchers and scientists working with this compound. Further investigation, particularly single-crystal X-ray diffraction studies, is warranted to fully elucidate the intricate structural details of this important lead(II) salt.

References

- 1. Complex Formation of Lead(II) with Nucleotides and Their Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03075C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Coordination chemistry study of hydrated and solvated lead(II) ions in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

Thermal Stability and Decomposition of Lead(II) Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) trifluoroacetate, an organometallic compound of interest in various synthetic applications, exhibits distinct thermal behavior crucial for its handling, storage, and utilization in temperature-sensitive processes. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathway of lead(II) trifluoroacetate. Due to the limited availability of direct studies on pure lead(II) trifluoroacetate, this guide synthesizes information from research on related metal trifluoroacetate compounds and the pyrolysis of trifluoroacetic acid and its salts. The proposed decomposition mechanism involves a multi-step process initiated by the loss of trifluoroacetate ligands, leading to the formation of lead fluoride and various gaseous byproducts. This guide also outlines standard experimental protocols for thermal analysis and presents available data in a structured format to aid researchers in predicting and controlling the thermal behavior of this compound.

Thermal Stability Profile

The thermal stability of metal trifluoroacetates is influenced by the nature of the metal ion. While specific quantitative data for the decomposition of pure lead(II) trifluoroacetate is not extensively documented in publicly available literature, the general decomposition temperature for many metal trifluoroacetates falls within the range of 250-350°C[1]. The decomposition process is often complex, involving multiple steps and the formation of intermediate species[1].

Table 1: General Thermal Decomposition Characteristics of Metal Trifluoroacetates

| Compound Family | Typical Decomposition Temperature Range (°C) | Key Solid Residue | Common Gaseous Byproducts |

| Metal Trifluoroacetates | 250 - 350 | Metal Fluoride or Oxide | CO, CO₂, CF₂O, CF₃COF, various fluoroalkanes and fluoroalkenes |

Note: This table represents generalized data for metal trifluoroacetates and should be used as an estimation for lead(II) trifluoroacetate in the absence of specific experimental data.

Proposed Thermal Decomposition Pathway

The thermal decomposition of lead(II) trifluoroacetate is hypothesized to proceed through a series of steps involving the sequential loss and breakdown of the trifluoroacetate ligands. The ultimate solid product is likely to be lead(II) fluoride, a common outcome for the decomposition of metal trifluoroacetates[1]. The gaseous byproducts are expected to be a mixture of carbon oxides and fluorinated organic compounds.

A plausible decomposition pathway can be visualized as follows:

Caption: Proposed thermal decomposition pathway of lead(II) trifluoroacetate.

The initial step likely involves the breaking of a lead-oxygen bond, leading to the formation of a lead fluoride-trifluoroacetate intermediate and the release of trifluoroacetyl fluoride (CF₃COF) and carbon dioxide. Subsequent decomposition of the intermediate would yield the final solid product, lead(II) fluoride (PbF₂), and further gaseous byproducts such as carbon monoxide and phosgene difluoride (CF₂O)[2].

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of lead(II) trifluoroacetate, a combination of thermoanalytical techniques is recommended. The following are generalized experimental protocols based on standard practices for the analysis of metal-organic compounds[1][3].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass loss.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of lead(II) trifluoroacetate is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition stages and the percentage of mass loss for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of lead(II) trifluoroacetate is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated or cooled at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

The outlet gas stream from the TGA instrument is interfaced with a mass spectrometer or an FTIR spectrometer.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

For MS: The mass-to-charge ratio of the gas molecules is measured, allowing for the identification of the evolved species based on their mass spectra.

-

For FTIR: The infrared absorption spectrum of the evolved gases is recorded, allowing for the identification of functional groups and specific molecules.

-

The intensity of the signals for specific ions (MS) or absorption bands (FTIR) can be plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss steps observed in the TGA curve.

Data Presentation

While specific quantitative data for lead(II) trifluoroacetate is pending further research, the following tables provide a template for how such data would be presented. For illustrative purposes, data on the decomposition of a related compound, iron(III) trifluoroacetate, is included[1].

Table 2: TGA Data for the Decomposition of Iron(III) Trifluoroacetate [1]

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Corresponding Reaction |

| 1 | 250 - 290 | ~25 | Fe(TFA)₃ → Fe₂F(TFA)₅ |

| 2 | 290 - 320 | ~35 | Fe₂F(TFA)₅ → FeF(TFA)₂ |

| 3 | 320 - 350 | ~15 | FeF(TFA)₂ → FeF₂ (TFA) |

| 4 | > 350 | ~10 | FeF₂(TFA) → FeF₃ |

Table 3: Evolved Gas Analysis of Trifluoroacetic Acid Pyrolysis [2][4]

| Temperature (°C) | Major Gaseous Products | Minor Gaseous Products |

| 300 - 390 | CO₂, CF₃COF, CO | CHF₃, C₂F₄ |

| > 800 | CO, CO₂, CF₂, CF₂O | CF₃ |

Logical Workflow for Thermal Analysis

The investigation of the thermal properties of lead(II) trifluoroacetate follows a logical progression of experiments to build a complete picture of its behavior.

Caption: Experimental workflow for the thermal analysis of lead(II) trifluoroacetate.

Conclusion

The thermal stability and decomposition of lead(II) trifluoroacetate are critical parameters for its safe and effective use in research and development. Although direct experimental data is limited, by analogy with other metal trifluoroacetates and related compounds, a decomposition pathway leading to lead(II) fluoride and a mixture of gaseous byproducts can be proposed. The application of standard thermoanalytical techniques such as TGA, DSC, and EGA is essential to fully characterize the thermal behavior of this compound. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to conduct these investigations and to handle lead(II) trifluoroacetate in a controlled and predictable manner. Further research is warranted to establish a definitive and quantitative understanding of the thermal properties of pure lead(II) trifluoroacetate.

References

Safety and Handling of Lead(II) Trifluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for lead(II) trifluoroacetate. Due to its lead content and the properties of the trifluoroacetate anion, this compound presents significant health and environmental hazards that necessitate strict adherence to safety protocols in a laboratory setting. This document outlines the known hazards, exposure limits, handling procedures, and emergency responses associated with lead(II) trifluoroacetate to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

Lead(II) trifluoroacetate is classified as a hazardous substance. The primary hazards are associated with the toxicity of the lead cation, which is a cumulative poison affecting multiple organ systems. The trifluoroacetate anion, while having low acute toxicity, can contribute to the overall hazard profile of the compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

-

H360Df: May damage the unborn child. Suspected of damaging fertility.[1][2]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][2]

-

H410: Very toxic to aquatic life with long lasting effects.[1][2]

Target Organs:

Toxicological Data

Specific quantitative toxicological data for lead(II) trifluoroacetate is limited. Therefore, data for lead compounds, in general, should be considered. The trifluoroacetate (TFA) anion has been studied more extensively and is considered to have low acute toxicity.

| Parameter | Value | Species | Route | Reference |

| Lead Compounds (as Pb) | ||||

| OSHA PEL (8-hr TWA) | 50 µg/m³ | Human | Inhalation | [5][6] |

| NIOSH REL (10-hr TWA) | 50 µg/m³ | Human | Inhalation | [7] |

| ACGIH TLV (8-hr TWA) | 0.05 mg/m³ | Human | Inhalation | [5][8] |

| IDLH | 100 mg/m³ (as Pb) | Human | Inhalation | [9] |

| Trifluoroacetate (TFA) | ||||

| Acute Oral Toxicity | Very low | Rat | Oral | [3][4] |

| NOAEC (No-Observed-Adverse-Effect Concentration) | 300 mg/m³ | Rat | Inhalation | [3] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to pale cream crystalline solid | [10] |

| Molecular Formula | C4F6O4Pb | [10] |

| Melting Point | 147-153 °C | [1][2] |

| Solubility | Soluble in water, trifluoroacetic acid, tetrahydrofuran, acetone | [2] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Store locked up.[1]

Emergency Procedures

A clear and practiced emergency plan is essential when working with lead(II) trifluoroacetate.

Caption: Emergency Response Workflow for Lead(II) Trifluoroacetate Incidents.

Experimental Protocols Overview

-

Acute Toxicity Studies: These experiments, often using rodent models, aim to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) via different routes of exposure (oral, dermal, inhalation).

-

Repeated Dose Toxicity Studies: These studies involve administering the substance to animals for a specified period (e.g., 28 or 90 days) to evaluate the cumulative effects and identify target organs.

-

Reproductive and Developmental Toxicity Studies: These are crucial for lead compounds and are designed to assess the effects on fertility, pregnancy, and fetal development.

-

Mutagenicity and Carcinogenicity Assays: A battery of in vitro and in vivo tests are used to determine if the substance can cause genetic mutations or cancer.

All experimental work must be conducted under the approval and guidance of an institutional animal care and use committee (IACUC) and in compliance with all relevant safety and environmental regulations.

Incompatibilities and Decomposition

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and lead oxides.[1]

Disposal Considerations

Waste containing lead(II) trifluoroacetate must be handled as hazardous waste.

Caption: Hazardous Waste Disposal Workflow for Lead(II) Trifluoroacetate.

All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.[1]

This technical guide is intended to provide essential safety and handling information for lead(II) trifluoroacetate. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound. All personnel must be thoroughly trained on the hazards and proper handling procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. LEAD TRIFLUOROACETATE | 4146-73-0 [amp.chemicalbook.com]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]

- 7. Information for Employers | Lead | CDC [cdc.gov]

- 8. LEAD AND INORGANIC COMPOUNDS - ACGIH [acgih.org]

- 9. Lead compounds - IDLH | NIOSH | CDC [cdc.gov]

- 10. Lead(II) trifluoroacetate hemihydrate, Thermo Scientific Chemicals 10 g | Contact Us [thermofisher.com]

An In-depth Technical Guide on the Hygroscopicity and Moisture Sensitivity of Lead(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding Hygroscopicity and Moisture Sensitivity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This can occur through absorption or adsorption. For chemical reagents and active pharmaceutical ingredients (APIs), hygroscopicity is a critical parameter as the absorbed moisture can lead to:

-

Physical Changes: Deliquescence (dissolving in the absorbed water), caking, and changes in crystal structure.

-

Chemical Degradation: Hydrolysis, which can alter the chemical identity and purity of the compound.

-

Inaccurate Dosing: Changes in weight due to water absorption can lead to significant errors in weighing and formulation.

Lead(II) trifluoroacetate is known to be a moisture-sensitive compound. This is evidenced by its common commercial availability as a hemihydrate (Pb(CF₃COO)₂·0.5H₂O), indicating its propensity to incorporate water into its crystal structure.

Quantitative Data on Hygroscopicity

Direct quantitative data for the hygroscopicity of lead(II) trifluoroacetate, such as a moisture sorption isotherm, is not extensively reported in scientific literature. However, its hygroscopic nature can be classified using standardized methods. The European Pharmacopoeia outlines a widely accepted classification system based on the percentage weight gain of a substance after 24 hours of exposure to 80% relative humidity (RH) at 25°C.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Weight Gain (% w/w) | Description |

| Non-hygroscopic | ≤ 0.12 | No significant moisture absorption. |

| Slightly hygroscopic | > 0.12 and < 2.0 | Minor moisture absorption. |

| Hygroscopic | ≥ 2.0 and < 15.0 | Significant moisture absorption. |

| Very hygroscopic | ≥ 15.0 | Substantial moisture absorption, potentially leading to deliquescence. |

Given that lead(II) trifluoroacetate is designated as "moisture sensitive" and exists as a hydrate, it is reasonable to hypothesize that it would be classified as either hygroscopic or very hygroscopic . Definitive classification would require experimental determination.

Interaction with Water: Hydrolysis

Upon significant exposure to water, metal salts can undergo hydrolysis. For lead(II) trifluoroacetate, this would involve the lead(II) cation (Pb²⁺) reacting with water. In aqueous solutions, hydrated lead(II) ions can act as weak acids, leading to the formation of various lead-hydroxy species and a decrease in pH. While the specific solid-state hydrolysis mechanism upon atmospheric moisture absorption is not detailed in the literature, the general principle involves the interaction of water molecules with the lead center.

An In-depth Technical Guide to the Spectroscopic Data of Lead(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for lead(II) trifluoroacetate, with a primary focus on its characterization within a coordination complex. Due to the limited availability of published spectroscopic data for pure, uncomplexed lead(II) trifluoroacetate, this document leverages data from a well-characterized lead(II) trifluoroacetate-containing coordination polymer, [Pb(5,5'-dm-2,2'-bpy)(tfac)2]n, to provide insights into its spectroscopic behavior.

Data Presentation

The following tables summarize the key spectroscopic data obtained for the lead(II) trifluoroacetate complex, [Pb(5,5'-dm-2,2'-bpy)(tfac)2]n, as reported in the literature.

Table 1: Infrared (IR) Spectroscopy Data [1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3047 | weak |

| C-H (aliphatic) | 2945 | weak |

| C=O | 1661 | very strong |

| Aromatic Ring | 1535, 1480, 1400 | strong |

| C-F | 1202 | very strong |

| C-O | 1143 | strong |

| C-H | 838, 650 | very strong |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.48 | doublet | a (aromatic) |

| 8.21 | singlet | d (aromatic) | |

| 7.70 | doublet | c (aromatic) | |

| 2.33 | singlet | b (aliphatic) | |

| ¹³C | 181.7 | 8 | |

| 165.1 | 6 | ||

| 153.2 | 3 | ||

| 149.9 | 4 | ||

| 138.1 | 2 | ||

| 133.7 | 5 | ||

| 120.16 | 7 | ||

| 18.47 | 1 |

Experimental Protocols

The methodologies outlined below are based on the synthesis and characterization of the lead(II) trifluoroacetate complex, [Pb(5,5'-dm-2,2'-bpy)(tfac)2]n.[1]

Synthesis of [Pb(5,5'-dm-2,2'-bpy)(tfac)₂]n (1)

A solution of 5,5'-dimethyl-2,2'-bipyridine (0.184 g, 1 mmol) in methanol (10 mL) was placed in one arm of a branched tube. In the other arm, a solution of lead(II) acetate (0.325 g, 1 mmol) and trifluoroacetic acid (0.228 g, 2 mmol) in methanol (15 mL) was placed. The tube was sealed, and the solvent from the ligand-containing arm was slowly diffused into the other arm. After several days, crystals of the product were formed. The crystals were then filtered, washed with a small amount of methanol, and dried in air.

Spectroscopic Measurements

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer Spectrum RXI FT-IR spectrometer. The samples were prepared as KBr pellets, and spectra were collected over the range of 4000-450 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained using a Bruker spectrometer operating at 250 MHz. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Mass Spectrometry (MS): While no specific mass spectrometry data for lead(II) trifluoroacetate is readily available in the cited literature, a general approach for a non-volatile, ionic compound would involve techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometry. These methods are suitable for analyzing metal complexes and can provide information about the molecular weight of the parent ion and its fragmentation patterns.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a coordination compound, such as the lead(II) trifluoroacetate complex discussed.

References

An In-depth Technical Guide to the Lewis Acidity of Lead(II) Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) trifluoroacetate, Pb(OCOCF₃)₂, is a chemical compound recognized for its potential as a Lewis acid catalyst in organic synthesis. Its utility stems from the electron-withdrawing nature of the trifluoroacetate groups, which enhances the electrophilicity of the lead(II) center. This guide provides a comprehensive overview of the Lewis acidity of lead(II) trifluoroacetate, including theoretical considerations, methods for its quantification, and its application in catalysis. Due to a lack of specific experimental data for lead(II) trifluoroacetate in the scientific literature, this guide leverages data from analogous metal trifluoroacetates and general principles of Lewis acidity to provide a thorough understanding of its expected properties and function.

Introduction to Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is its ability to accept this electron pair, a property that can be quantified by various experimental and computational methods. In the context of lead(II) trifluoroacetate, the lead(II) ion acts as the Lewis acidic center. The trifluoroacetate anions (CF₃COO⁻) are highly electron-withdrawing due to the presence of three fluorine atoms, which inductively pull electron density away from the lead center. This effect, known as a positive inductive effect (-I), increases the partial positive charge on the lead atom, thereby enhancing its Lewis acidity.

Quantitative Assessment of Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance in a non-coordinating solvent.[1][2] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which contains a basic oxygen atom. Upon interaction with a Lewis acid, the electron density around the phosphorus atom in Et₃PO changes, leading to a downfield shift in its ³¹P NMR signal. The magnitude of this chemical shift is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[1]

Experimental Protocol: Determination of Acceptor Number by the Gutmann-Beckett Method

-

Materials:

-

Lewis acid (e.g., lead(II) trifluoroacetate)

-

Triethylphosphine oxide (Et₃PO)

-

A weakly Lewis acidic, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

-

NMR tubes

-

NMR spectrometer with a phosphorus probe.

-

-

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen deuterated solvent of a known concentration (e.g., 0.02 M).

-

In an NMR tube, add a precise amount of the Lewis acid to be tested.

-

Add a precise volume of the Et₃PO stock solution to the NMR tube. The molar ratio of Lewis acid to Et₃PO is typically 1:1, but can be varied to study the stoichiometry of the interaction.

-

Acquire the ³¹P NMR spectrum of the solution.

-

The chemical shift (δ) of the Et₃PO-Lewis acid adduct is recorded.

-

The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 x (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[2]

-

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase.[1] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.

LA + F⁻ → [LA-F]⁻

A higher FIA value indicates a stronger Lewis acid. While experimental determination of FIA is challenging, it can be reliably calculated using quantum chemical methods.[3][4]

Computational Protocol: Calculation of Fluoride Ion Affinity

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Build the molecular structures of the Lewis acid (e.g., Pb(OCOCF₃)₂) and its fluoride adduct ([Pb(OCOCF₃)₂F]⁻).

-

Perform geometry optimization and frequency calculations for both species using an appropriate level of theory (e.g., Density Functional Theory with a suitable functional like B3LYP and a basis set such as def2-TZVP).

-

Calculate the electronic energies and thermal enthalpies of both optimized structures.

-

The Fluoride Ion Affinity is then calculated as the negative of the enthalpy change of the reaction: FIA = - [Enthalpy([LA-F]⁻) - (Enthalpy(LA) + Enthalpy(F⁻))]

-

Comparative Lewis Acidity Data

Although specific data for lead(II) trifluoroacetate is unavailable, a comparison with other metal trifluoroacetates and related Lewis acids can provide an estimation of its relative strength.

| Lewis Acid | Method | Quantitative Value | Reference |

| Lead(II) Trifluoroacetate | - | Data not available | - |

| Iron(III) Trifluoroacetate | Catalyst in organic synthesis | Described as a prominent Lewis acid | [5] |

| Lanthanum(III) Trifluoroacetate | Catalyst in organic synthesis | Described as a water-compatible Lewis acid | [6] |

| Copper(II) Trifluoroacetate | Catalyst for Aldol Condensation | Effective catalyst, implying Lewis acidity | [7] |

| Bismuth(III) Triflate | Gutmann-Beckett (modified) | AN (SPMe₃) = 52, AN (SePMe₃) = 61 | [8] |

This table is intended for comparative purposes. The Lewis acidity of metal triflates/trifluoroacetates can vary significantly based on the metal center and its oxidation state.

Role in Catalysis: A Mechanistic Perspective

Lead(II) trifluoroacetate is expected to function as a catalyst in a variety of organic reactions by activating electrophiles. A common example of a Lewis acid-catalyzed reaction is the Aldol condensation.

Aldol Condensation Catalyzed by a Lewis Acid

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound.[9] Lewis acids can catalyze this reaction by coordinating to the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Below is a diagram illustrating the proposed catalytic cycle for a Lewis acid-catalyzed Aldol reaction, which can be extrapolated to the action of lead(II) trifluoroacetate.

Caption: Proposed catalytic cycle for a Lewis acid-catalyzed Aldol reaction.

Experimental Workflow for a Catalyzed Reaction

The following diagram outlines a general experimental workflow for conducting a lead(II) trifluoroacetate-catalyzed organic reaction, such as a Michael addition.

Caption: General experimental workflow for a Pb(OTFA)₂-catalyzed reaction.

Logical Relationship of Lewis Acidity and Catalytic Activity

The catalytic efficacy of lead(II) trifluoroacetate is directly linked to its Lewis acidic character. The following diagram illustrates this logical relationship.

Caption: Relationship between structure, Lewis acidity, and catalytic activity.

Conclusion

Lead(II) trifluoroacetate is a promising Lewis acid catalyst due to the strong electron-withdrawing effect of its trifluoroacetate ligands. While direct quantitative measurements of its Lewis acidity are currently lacking in the literature, its catalytic activity in various organic transformations suggests a significant Lewis acidic character. The experimental and computational protocols outlined in this guide provide a framework for the future characterization of this and other Lewis acidic compounds. Further research is warranted to fully quantify the Lewis acidity of lead(II) trifluoroacetate and explore its full potential in synthetic chemistry and drug development.

References

- 1. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Fluoride Ion Affinity Revisited: Do We Need the Anchor‐Point Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03542E [pubs.rsc.org]

- 6. Silica supported lanthanum trifluoroacetate and trichloroacetate as an efficient and reusable water compatible Lewis acid catalyst for synthesis of 2,4,5-triarylimidazoles via a solvent-free green approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldol reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

The Limited Role of Lead(II) Trifluoroacetate in Organic Synthesis: A Review of Its More Reactive Lead(IV) Counterpart

Lead(IV) Trifluoroacetate: A Potent Oxidizing Agent

Lead(IV) trifluoroacetate, Pb(OCOCF₃)₄, is a highly reactive oxidizing agent utilized in a variety of organic transformations. Its strong electrophilicity and the stability of the trifluoroacetate leaving group contribute to its efficacy in reactions where other lead reagents are less effective. It is typically prepared in situ by the reaction of lead tetraacetate with trifluoroacetic acid.

Key Applications in Organic Synthesis

The primary applications of lead(IV) trifluoroacetate revolve around oxidative C-H functionalization, oxidative rearrangements, and the formation of biaryls and diarylmethanes.

-

Oxidative C-H Functionalization: Lead(IV) trifluoroacetate is particularly effective in the oxidation of hydrocarbons at unactivated C-H bonds. For instance, adamantane can be oxidized to 1-adamantyl trifluoroacetate in high yield.[1] This reactivity extends to other hydrocarbons with bridgehead C-H bonds.[1] The resulting trifluoroacetate esters can be readily converted to other functional groups, such as amides, in a one-pot reaction.[1]

-

Oxidation of Alkenes and Aromatics: Aryl-conjugated olefins undergo oxidative rearrangement to form carbonyl compounds when treated with lead tetraacetate in trifluoroacetic acid.[1] Methyl-substituted benzenes are readily oxidized at low temperatures to produce biaryls and diarylmethanes.[1] The reaction is believed to proceed through the formation of an aromatic radical cation.[1]

-

Synthesis of Heterocycles: Oxidative coupling reactions mediated by lead tetraacetate in the presence of trifluoroacetic acid have been employed in the synthesis of heterocyclic systems. For example, this reagent combination can be used for the oxidation of reticuline to afford aporphinic and morphinanedienone skeletons.[2]

Quantitative Data Summary

The following table summarizes representative yields for various transformations using lead(IV) trifluoroacetate generated in situ.

| Substrate | Product | Reagents | Yield (%) | Reference |

| Adamantane | 1-Adamantyl trifluoroacetate | Pb(OAc)₄, TFA | High | [1] |

| Bicyclo[3.3.1]nonane | 1-Bicyclo[3.3.1]nonyl trifluoroacetate | Pb(OAc)₄, TFA | 74 | [1] |

| Diamantane | Bridgehead trifluoroacetates | Pb(OAc)₄, TFA | 93 | [1] |

| N-Norlaudanine | Dibenzopyrrocoline derivative | LTA, TFA | Moderate | [2] |

| Tetrahydropapaverine | Oxoglaucine | LTA, TFA | - | [2] |

Experimental Protocols

General Procedure for the Trifluoroacetoxylation of Adamantane

This protocol is adapted from the general descriptions of hydrocarbon oxidation by lead(IV) trifluoroacetate.[1]

Materials:

-

Adamantane

-

Lead tetraacetate (Pb(OAc)₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantane (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid.

-

Cool the solution in an ice bath.

-

Slowly add lead tetraacetate (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-adamantyl trifluoroacetate.

Visualizations

References

Application Notes and Protocols: Lead(II) Trifluoroacetate as a Potential Catalyst in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) trifluoroacetate, Pb(OCOCF₃)₂, is a lead salt of trifluoroacetic acid. While the use of various metal trifluoroacetates as catalysts in organic synthesis is documented, the specific application of lead(II) trifluoroacetate as a catalyst in condensation reactions is not extensively reported in the scientific literature. However, the Lewis acidic nature of the Pb(II) ion suggests its potential to activate carbonyl compounds, a key step in many condensation reactions. For instance, other lead(II) salts, such as lead(II) nitrate, have been shown to effectively catalyze esterification reactions[1]. This document provides a potential framework for the application of lead(II) trifluoroacetate in this context, drawing analogies from related metal trifluoroacetate-catalyzed reactions. It is intended to serve as a guide for researchers exploring novel catalytic systems.

Potential Applications

Based on the catalytic activity of similar metal salts, lead(II) trifluoroacetate could potentially catalyze a range of condensation reactions, including:

-

Aldol Condensation: The reaction between an enolate and a carbonyl compound.

-

Knoevenagel Condensation: The reaction between a carbonyl compound and a compound with an active methylene group.

-

Esterification: The reaction between a carboxylic acid and an alcohol.

The trifluoroacetate anion may also play a role in the reaction mechanism, potentially influencing the solubility of the catalyst or acting as a proton shuttle.

Hypothetical Experimental Protocol: Knoevenagel Condensation

The following is a hypothetical protocol for a Knoevenagel condensation between an aldehyde and an active methylene compound, using lead(II) trifluoroacetate as a catalyst. This protocol is based on general procedures for similar reactions catalyzed by other metal trifluoroacetates and should be optimized for specific substrates.

Reaction:

Materials:

-

Lead(II) trifluoroacetate (Pb(OCOCF₃)₂)

-

Aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile)

-

Solvent (e.g., toluene, dichloromethane, or solvent-free)

-

Standard laboratory glassware and stirring apparatus

-

Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, NMR)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol, 1.0 equiv).

-

Add the active methylene compound (1.2 mmol, 1.2 equiv).

-

Add the chosen solvent (5 mL). Note: The reaction may also be attempted under solvent-free conditions.

-

Add lead(II) trifluoroacetate (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, or reflux).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired product.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation: Hypothetical Yields for Knoevenagel Condensation

The following table presents hypothetical data for the optimization of the Knoevenagel condensation, illustrating how results could be structured.

| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 5 | Toluene | 80 | 4 | 75 |

| 2 | 4-Nitrobenzaldehyde | Malononitrile | 5 | Toluene | 80 | 2 | 92 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | 5 | Toluene | 80 | 6 | 68 |

| 4 | Benzaldehyde | Ethyl Cyanoacetate | 5 | Toluene | 80 | 8 | 65 |

| 5 | Benzaldehyde | Malononitrile | 10 | Toluene | 80 | 4 | 78 |

| 6 | Benzaldehyde | Malononitrile | 5 | Solvent-free | 100 | 1 | 85 |

Visualizations

Experimental Workflow

Caption: A general workflow for a lead(II) trifluoroacetate-catalyzed condensation reaction.

Hypothetical Catalytic Cycle for Knoevenagel Condensation

Caption: A plausible catalytic cycle for a Lewis acid-catalyzed Knoevenagel condensation.

Safety Considerations

Lead compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Waste containing lead must be disposed of according to institutional and environmental regulations.

Conclusion and Future Outlook

While direct evidence is currently limited, the potential for lead(II) trifluoroacetate to act as a catalyst in condensation reactions is a promising area for further investigation. The protocols and data presented here are hypothetical and intended to provide a starting point for researchers. Future work should focus on systematically screening various reaction conditions, substrates, and condensation reaction types to fully elucidate the catalytic activity and potential applications of lead(II) trifluoroacetate in organic synthesis. Such studies could reveal a valuable new tool for the construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

Application of Lead(II) Trifluoroacetate in Coordination Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of lead(II) trifluoroacetate in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis of lead(II) trifluoroacetate coordination compounds, and a summary of their structural and physicochemical properties. The information is intended to guide researchers in exploring the potential of these compounds in various fields, including materials science and catalysis.

Introduction to Lead(II) Trifluoroacetate in Coordination Chemistry

Lead(II) trifluoroacetate, Pb(CF₃COO)₂, is a versatile precursor in coordination chemistry, offering unique advantages due to the electronic properties of the trifluoroacetate anion and the flexible coordination sphere of the lead(II) ion. The Pb²⁺ cation, with its [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration, exhibits variable coordination numbers, typically ranging from 4 to 10, and its stereochemically active 6s² lone pair of electrons can significantly influence the geometry of the resulting complexes, leading to hemidirected or holodirected structures.[1]

The trifluoroacetate ligand (CF₃COO⁻) is a weak coordinating anion, which can act as a monodentate, bidentate (chelating or bridging), or multidentate ligand. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the resulting coordination compounds and can impart desirable characteristics such as thermal stability and solubility in organic solvents.

The combination of the flexible coordination geometry of Pb(II) and the versatile binding modes of the trifluoroacetate ligand allows for the construction of a wide array of coordination architectures, from discrete mononuclear and dinuclear complexes to one-, two-, and three-dimensional coordination polymers.[2][3] These structures are often stabilized by weak directional intermolecular interactions, such as hydrogen bonds and π-π stacking.[3]

Synthesis and Structures of Representative Coordination Compounds

The synthesis of lead(II) trifluoroacetate coordination compounds typically involves the reaction of lead(II) trifluoroacetate with a suitable organic ligand in an appropriate solvent system. The choice of ligand, solvent, and reaction conditions (e.g., temperature, stoichiometry) plays a crucial role in determining the final structure and properties of the product.

A notable example is the synthesis of a one-dimensional coordination polymer, [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, where 5,5′-dm-2,2′-bpy is 5,5′-dimethyl-2,2′-bipyridine and tfac is trifluoroacetate.[3] This compound is synthesized by the reaction of lead(II) trifluoroacetate with the bipyridine ligand in methanol. The resulting structure consists of zigzag chains of lead(II) ions bridged by the bipyridine ligands, with the trifluoroacetate anions coordinating to the lead centers.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative lead(II) trifluoroacetate coordination compound.

Table 1: Crystal Data and Structure Refinement for [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n [3]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₂F₆N₂O₄Pb |

| Formula Weight | 617.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.934(2) |

| b (Å) | 14.839(3) |

| c (Å) | 13.255(3) |

| β (°) | 109.99(3) |

| Volume (ų) | 1834.3(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 2.235 |

| Absorption Coefficient (mm⁻¹) | 9.539 |

| F(000) | 1160 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n [3]

| Bond | Length (Å) | Angle | Degree (°) |

| Pb(1)-O(1) | 2.489(3) | O(1)-Pb(1)-O(3) | 83.3(1) |

| Pb(1)-O(3) | 2.423(3) | O(1)-Pb(1)-N(1) | 80.5(1) |

| Pb(1)-N(1) | 2.502(4) | O(3)-Pb(1)-N(1) | 161.4(1) |

| Pb(1)-N(2) | 2.529(4) | O(1)-Pb(1)-N(2) | 144.1(1) |

| O(3)-Pb(1)-N(2) | 81.9(1) | ||

| N(1)-Pb(1)-N(2) | 64.6(1) |

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative lead(II) trifluoroacetate coordination polymer.

Protocol 1: Synthesis of [Pb(5,5′-dimethyl-2,2′-bipyridine)(CF₃COO)₂]n [3]

Materials:

-

Lead(II) trifluoroacetate (Pb(CF₃COO)₂)

-

5,5′-dimethyl-2,2′-bipyridine (5,5′-dm-2,2′-bpy)

-

Methanol (CH₃OH)

-

Branched tube

Procedure:

-

Place lead(II) trifluoroacetate (0.227 g, 0.5 mmol) in one arm of a branched tube.

-

Place 5,5′-dimethyl-2,2′-bipyridine (0.092 g, 0.5 mmol) in the other arm of the tube.

-

Add methanol (10 mL) to each arm.

-

Seal the tube and immerse the arm containing the ligand in a water bath maintained at 60 °C.

-

Keep the other arm containing the lead salt at ambient temperature.

-

After three days, colorless crystals of the product will deposit in the cooler arm.

-

Filter the crystals, wash with a small amount of cold methanol, and dry in air.

Characterization:

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹): 1661 (s, ν(C=O)), 1535 (m, ν(C=C)), 1202 (vs, ν(C-F)), 1143 (s), 1043 (s), 838 (m), 650 (m).[3]

-

¹H NMR (250 MHz, DMSO-d₆, δ): 8.48 (d, 2H), 8.21 (s, 2H), 7.70 (d, 2H), 2.33 (s, 6H).[3]

-

¹³C NMR (62.9 MHz, DMSO-d₆, δ): 181.7, 165.1, 153.2, 149.9, 138.1, 133.7, 120.1, 18.4.[3]

Potential Applications

While the specific applications of lead(II) trifluoroacetate coordination compounds are still an emerging area of research, their structural and chemical properties suggest potential in several fields:

-

Catalysis: The Lewis acidity of the lead(II) center and the potential for creating porous coordination polymers make these compounds candidates for heterogeneous catalysis. Lead(II) complexes, in general, have been shown to catalyze reactions such as cyanosilylation.[2]

-

Luminescent Materials: Lead(II) complexes, particularly those forming coordination polymers, can exhibit photoluminescence.[4] The incorporation of fluorinated ligands like trifluoroacetate may influence the luminescent properties, making them of interest for sensing and optoelectronic applications.

-

Precursors for Materials Synthesis: Lead(II) coordination compounds can serve as single-source precursors for the synthesis of lead-containing nanomaterials, such as lead oxide (PbO) or lead sulfide (PbS), with controlled morphology and size.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of a lead(II) trifluoroacetate coordination polymer and the logical relationship of its potential applications.

Caption: Experimental workflow for the synthesis and characterization of lead(II) trifluoroacetate coordination compounds.

Caption: Logical relationship between the properties and potential applications of lead(II) trifluoroacetate complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoluminescent lead(II) coordination polymers stabilised by bifunctional organoarsonate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Lead(II) Trifluoroacetate in Perfluoroalkylation Reactions: A Review of Current Literature

A comprehensive review of scientific databases and chemical literature reveals a notable absence of documented applications for lead(II) trifluoroacetate in perfluoroalkylation reactions. Despite extensive searches for its use as a catalyst, reagent, or precursor in this context, no specific protocols, mechanistic studies, or quantitative data have been found. The prevailing methods for perfluoroalkylation reactions are dominated by other metal-mediated and photoredox strategies.

While lead(II) trifluoroacetate is a known chemical compound, its applications appear to be in other domains of chemical synthesis, such as in the preparation of lead-containing nanomaterials. The field of perfluoroalkylation, a critical transformation in the development of pharmaceuticals, agrochemicals, and materials, relies on a different set of tools. This document provides an overview of the established and currently researched methods for perfluoroalkylation, offering researchers and drug development professionals a summary of the state-of-the-art in the absence of data on lead(II) trifluoroacetate.

Established Methodologies in Perfluoroalkylation Reactions

The introduction of perfluoroalkyl groups (e.g., -CF3, -C2F5) into organic molecules is typically achieved through radical, nucleophilic, or electrophilic pathways. Modern synthetic chemistry heavily favors radical methods due to their mild reaction conditions and broad functional group tolerance. The primary strategies employed are summarized below.

Transition Metal-Mediated Perfluoroalkylation

A variety of transition metals, including silver, copper, iron, and ruthenium, are widely used to generate perfluoroalkyl radicals from readily available precursors.

-

Silver-Catalyzed Decarboxylative Perfluoroalkylation: Silver compounds, particularly silver(I) and in some advanced methods, electrochemically generated silver(II), are effective in promoting the decarboxylation of perfluorocarboxylic acids (e.g., trifluoroacetic acid, TFA). The resulting perfluoroalkyl radical can then be trapped by a suitable organic substrate.

-

Copper-Mediated Perfluoroalkylation: Copper complexes are extensively used in both stoichiometric and catalytic capacities to effect perfluoroalkylation of aryl and heteroaryl halides. Reagents such as (phen)CuRF have demonstrated broad applicability.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green method for generating perfluoroalkyl radicals under exceptionally mild conditions.

-

Ruthenium and Iridium Photocatalysts: Complexes of ruthenium (e.g., [Ru(bpy)3]2+) and iridium (e.g., fac-Ir(ppy)3) are commonly employed to initiate single-electron transfer (SET) processes with perfluoroalkyl sources, leading to the formation of the desired radicals.

-

Metal-Free Organic Dyes: As an alternative to precious metal catalysts, organic dyes such as eosin Y can also serve as effective photoredox catalysts for perfluoroalkylation reactions.

Reaction Workflow: Photoredox-Catalyzed Perfluoroalkylation

The general workflow for a photoredox-catalyzed perfluoroalkylation reaction is depicted below. An organic substrate, a perfluoroalkyl source, and a photocatalyst are combined in a suitable solvent and irradiated with visible light to initiate the reaction.

Figure 1. A generalized experimental workflow for a typical photoredox-catalyzed perfluoroalkylation reaction, from setup to product isolation.

Signaling Pathway: Generation of Perfluoroalkyl Radicals via Photoredox Catalysis

The core of the photoredox approach is the catalytic cycle that generates the reactive perfluoroalkyl radical. A simplified representation of this process is shown below.

Figure 2. A simplified diagram illustrating the generation of a perfluoroalkyl radical via a photoredox catalytic cycle.

Conclusion

For researchers, scientists, and drug development professionals interested in perfluoroalkylation reactions, the focus of current research and established methods lies with transition metal catalysis (notably with Ag, Cu, Fe, and Ru) and photoredox catalysis. These approaches offer mild, efficient, and versatile routes to a wide array of perfluoroalkylated organic molecules. While lead(II) trifluoroacetate may have its applications in other areas of chemistry, it does not appear to be a viable tool for perfluoroalkylation based on the current body of scientific literature. Investigators are therefore directed towards the well-documented and continuously evolving methodologies centered around other catalytic systems.

experimental protocol for using lead(II) trifluoroacetate as a reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction